Lys-Gln
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-Gln can be synthesized through peptide bond formation between lysine and glutamine. One common method involves the use of transglutaminase, an enzyme that catalyzes the formation of an amide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine . This enzymatic approach is highly selective and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant DNA technology to produce transglutaminase in large quantities. The enzyme is then used to catalyze the formation of this compound from its constituent amino acids. This method is efficient and cost-effective, allowing for the large-scale production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Lys-Gln undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups of this compound, leading to different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of keto or aldehyde derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Lys-Gln has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is involved in various biological processes, including protein synthesis and cellular signaling.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: This compound is used in the production of bioplastics and other biodegradable materials
Mechanism of Action
The mechanism of action of Lys-Gln involves its interaction with specific molecular targets and pathways. For example, transglutaminase catalyzes the formation of an amide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine, leading to the formation of a stable crosslinked structure . This reaction is crucial for the stability and functionality of various proteins and biopolymers.
Comparison with Similar Compounds
Similar Compounds
Lys-Glu: A dipeptide composed of lysine and glutamic acid.
Gln-Lys: Another dipeptide with the same amino acids but in reverse order.
Lys-Ala: A dipeptide composed of lysine and alanine.
Uniqueness of Lys-Gln
This compound is unique due to its specific sequence and the properties conferred by the combination of lysine and glutamine. This dipeptide exhibits distinct chemical reactivity and biological activity compared to other similar compounds, making it valuable for various applications .
Properties
CAS No. |
92352-82-4 |
---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
OAPNERBWQWUPTI-YUMQZZPRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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